
ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. It features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, and an amino group attached to the second carbon of a three-carbon chain, which is esterified with ethanol.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-pyrrole and ethyl acrylate.
Reaction Steps: The reaction involves the Michael addition of ethyl acrylate to 1H-pyrrole, followed by a subsequent amination step to introduce the amino group.
Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor, and the reaction conditions are carefully controlled to optimize yield and purity.
Purification: The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: this compound can be oxidized to form ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoic acid.
Reduction Products: The reduction of the ester group can yield this compound amine.
Substitution Products: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is used in the development of new drugs, particularly those targeting cancer and microbial infections.
Industry: The compound is utilized in the production of various chemical products, including dyes and pigments.
Mechanism of Action
The mechanism by which ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Ethyl 2-amino-3-(1H-pyrrol-1-yl)propanoate is similar to other amino acid derivatives and indole-containing compounds. its unique structure, particularly the presence of the pyrrole ring, distinguishes it from other compounds. Some similar compounds include:
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate: Contains an indole ring instead of a pyrrole ring.
2-(1H-Pyrrol-1-yl)ethanamine: Lacks the carboxylate group present in this compound.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
ethyl 2-amino-3-pyrrol-1-ylpropanoate |
InChI |
InChI=1S/C9H14N2O2/c1-2-13-9(12)8(10)7-11-5-3-4-6-11/h3-6,8H,2,7,10H2,1H3 |
InChI Key |
PYGJQEAMKIQJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



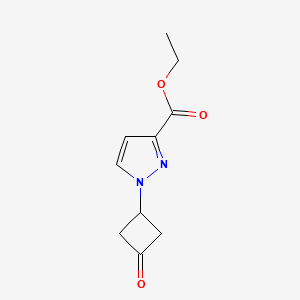
![[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol](/img/structure/B15317571.png)
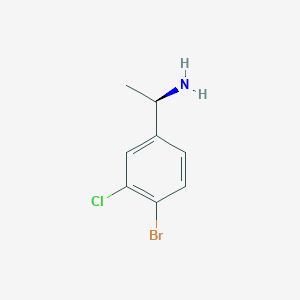
![(6R,7R)-3-[(acetyloxy)methyl]-7-(4-cyanobenzamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B15317584.png)
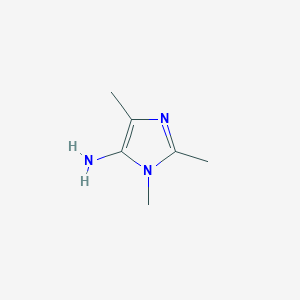

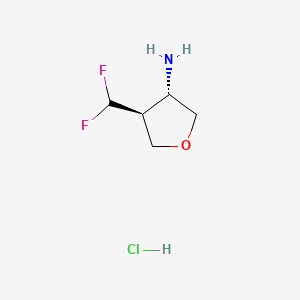
![Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-](/img/structure/B15317612.png)
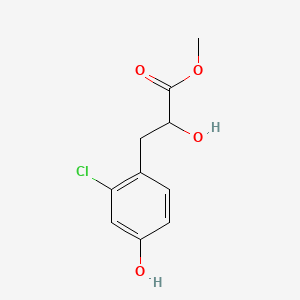
amine hydrochloride](/img/structure/B15317619.png)
![Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate](/img/structure/B15317628.png)
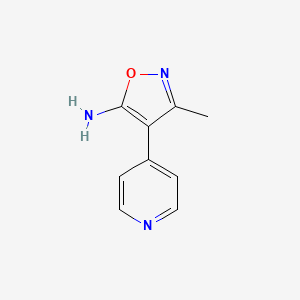
![N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B15317643.png)
